molecular formula C16H14Cl2N2O B6714135 N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide

N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide

Cat. No.: B6714135
M. Wt: 321.2 g/mol
InChI Key: KMWGTJUDMABZRI-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl ring, a dichlorophenyl group, and a pyridinylacetamide moiety

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-13-4-3-12(9-14(13)18)16(5-6-16)20-15(21)8-11-2-1-7-19-10-11/h1-4,7,9-10H,5-6,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGTJUDMABZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-dichlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Pyridinylacetamide Moiety: The pyridinylacetamide group can be synthesized through a condensation reaction between 3-pyridinecarboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dichlorophenyl)cyclopropyl]-2-pyridin-3-ylacetamide: shares structural similarities with other cyclopropyl and pyridinyl compounds, such as cyclopropylamines and pyridinylcarboxamides.

    Unique Features: The presence of both the cyclopropyl ring and the dichlorophenyl group in the same molecule is relatively unique, providing distinct chemical and biological properties.

Uniqueness

    Chemical Stability: The cyclopropyl ring imparts chemical stability to the compound, making it resistant to metabolic degradation.

    Biological Activity: The dichlorophenyl group enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

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